molecular formula C8H17ClN2O B1520183 1-(3-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride CAS No. 943843-70-7

1-(3-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride

Cat. No. B1520183
CAS RN: 943843-70-7
M. Wt: 192.68 g/mol
InChI Key: XSWYPHDVSJKXNA-UHFFFAOYSA-N
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Description

“1-(3-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 915922-81-5 . Its molecular weight is 156.23 and its linear formula is C8H16N2O .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O/c1-7(11)10-4-2-3-8(5-9)6-10/h8H,2-6,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis of Pharmacologically Active Piperidine Derivatives

Piperidine derivatives are integral in drug design and are present in many pharmaceuticals. The compound can be used as a precursor for synthesizing various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have been explored for their potential in treating a wide range of diseases due to their biological activity.

Anticancer Applications

Piperidine structures are found in compounds that exhibit anticancer properties. [(1-acetyl-3-piperidinyl)methyl]amine hydrochloride can be utilized to synthesize derivatives that may act as anticancer agents by interfering with cell proliferation and metastasis .

Antimicrobial and Antifungal Agents

The antimicrobial and antifungal applications of piperidine derivatives make them valuable in the development of new medications. Research indicates that modifications of the piperidine ring, such as those derived from [(1-acetyl-3-piperidinyl)methyl]amine hydrochloride, can lead to compounds with significant antimicrobial and antifungal efficacy .

Neuroprotective and Anti-Alzheimer’s Agents

Piperidine derivatives have shown promise as neuroprotective agents and in the treatment of neurodegenerative diseases like Alzheimer’s. The compound’s derivatives may inhibit or modulate enzymes and receptors in the brain, offering therapeutic benefits for cognitive disorders .

Analgesic and Anti-inflammatory Properties

The analgesic and anti-inflammatory potential of piperidine derivatives is well-documented. By synthesizing specific derivatives from [(1-acetyl-3-piperidinyl)methyl]amine hydrochloride, researchers can create compounds that may serve as pain relievers and anti-inflammatory drugs .

Antihypertensive and Cardiovascular Drug Development

Piperidine derivatives can also play a role in the development of antihypertensive and other cardiovascular drugs. The structural flexibility of piperidine allows for the creation of compounds that can affect blood pressure regulation and cardiovascular function .

properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(11)10-4-2-3-8(5-9)6-10;/h8H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWYPHDVSJKXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride

CAS RN

943843-70-7
Record name 1-[3-(aminomethyl)piperidin-1-yl]ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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